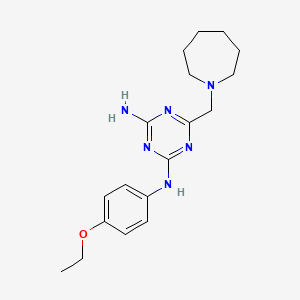
ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fluorinated quinolone with broad-spectrum antibacterial activities, related to nalidixic acid. It shows high activity against both gram-positive and gram-negative bacteria, surpassing similar compounds in its class in terms of antibacterial efficacy (Stefancich et al., 1985).
Synthesis Analysis
The synthesis involves several steps starting with 4-fluoro-3-(1H-pyrrol-1-yl)aniline and diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure is characterized by a 1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid framework. Its structure is optimized for enhanced antibacterial activities compared to its unfluorinated counterparts (Corelli et al., 1984).
Chemical Reactions and Properties
The compound is synthesized through reactions involving cyclization, ethylation, and hydrolysis. It has shown to be less active when the pyrrole moiety is hydrogenated (Stefancich et al., 1985).
Physical Properties Analysis
The physical properties, such as solubility and stability, are not explicitly detailed in the provided sources.
Chemical Properties Analysis
The compound exhibits superior antibacterial properties compared to similar quinolones. It is especially more potent than unfluorinated compounds and shows somewhat superior activity to enoxacin (Stefancich et al., 1985).
Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Antibacterial Activities
The compound has been identified as a fluorinated compound related to the oxacin family, showing high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria. Its synthesis and the enhanced antibacterial activity compared to other compounds like nalidixic acid, pipemidic acid, piromidic acid, and enoxacin have been documented, indicating its superiority in certain cases (Stefancich et al., 1985).
Chemical Synthesis and Structure-Activity Relationships
Research has also focused on the synthesis of this compound and related derivatives, exploring their structure-activity relationships. This includes the synthesis of 6,7, and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their antibacterial activity, demonstrating the importance of specific substitutions for activity enhancement (Koga et al., 1980).
Novel Synthesis Methods
There's significant interest in novel synthesis methods for related quinolonecarboxylate derivatives. For instance, a new approach to pyrrolo[1,2-a]quinoxaline derivatives involves reacting ethyl 2,2-dihydropoly(per)fluoroalkanoate with various compounds to produce pyrrolo[1,2-a]quinoxaline derivatives, showcasing the compound's versatility in chemical synthesis (Zhang & Huang, 1997).
Antitubercular Activity
Furthermore, derivatives of this compound have been studied for their antitubercular activity. The synthesis of new fluorinated derivatives of quinolinecarboxylic acids, for example, highlights the potential for this compound and its derivatives in developing new antitubercular agents (Nosova et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-7-5-6-8-21/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLTLIUNOGPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)
![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5557036.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)
![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)
![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)
![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)
![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)
![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)
![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)
![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)
![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)

